REACTION_CXSMILES
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C[O:2][CH:3](OC)[CH2:4][N:5]([CH2:11][CH:12]=[CH2:13])[C:6](=[O:10])[O:7][CH2:8][CH3:9]>C(O)=O>[O:2]=[CH:3][CH2:4][N:5]([CH2:11][CH:12]=[CH2:13])[C:6](=[O:10])[O:7][CH2:8][CH3:9]
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Name
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|
Quantity
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1218 g
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Type
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reactant
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Smiles
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COC(CN(C(OCC)=O)CC=C)OC
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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COC(CN(C(OCC)=O)CC=C)OC
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Name
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Quantity
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4.2 L
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Type
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solvent
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Smiles
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C(=O)O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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Then crushed ice was added
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Type
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CUSTOM
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Details
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to quench
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Type
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CUSTOM
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Details
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the reaction
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Type
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EXTRACTION
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Details
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the mixture was extracted with CH2Cl2 (2 L×3)
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Type
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WASH
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Details
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The combined organic solutions were washed with sat. NaHCO3 (3 L)
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Type
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DRY_WITH_MATERIAL
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Details
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dried (Na2SO4)
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Name
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title compound
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Type
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product
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Smiles
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O=CCN(C(OCC)=O)CC=C
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 480 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 100.5% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |